PAMAM-Dendrimergeneration&

Übersicht

Beschreibung

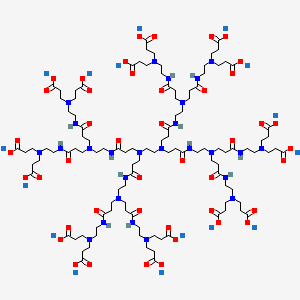

Pamam dendrimergeneration& is a useful research compound. Its molecular formula is C110H176N26Na16O44 and its molecular weight is 2934.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pamam dendrimergeneration& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pamam dendrimergeneration& including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelverabreichungssysteme

PAMAM-Dendrimere bieten eine revolutionäre Plattform für die Arzneimittelverabreichung, da sie die Löslichkeit, Bioverfügbarkeit und Selektivität pharmazeutischer Verbindungen verbessern können. Sie können verwendet werden, um Arzneimittel in ihrer Struktur einzukapseln oder auf ihrer Oberfläche zu konjugieren, was eine gezielte Verabreichung an bestimmte Gewebe oder Zellen ermöglicht. Dieser gezielte Ansatz kann Nebenwirkungen deutlich reduzieren und die therapeutischen Ergebnisse verbessern .

Gentherapie

Im Bereich der Gentherapie werden PAMAM-Dendrimere als Vektoren für die DNA- und RNA-Verabreichung eingesetzt. Ihre kationische Natur ermöglicht es ihnen, Komplexe mit genetischem Material zu bilden, was den Transport in Zellen erleichtert. Diese Anwendung ist besonders vielversprechend für die Behandlung genetischer Erkrankungen, bei denen die präzise Verabreichung von Nukleinsäuren entscheidend ist .

Bildgebung und Diagnostik

PAMAM-Dendrimere können mit Bildgebungsmitteln funktionalisiert werden, wodurch sie in diagnostischen Verfahren nützlich werden. Sie verbessern den Kontrast in bildgebenden Verfahren wie MRT, CT-Scans und Fluoreszenzmikroskopie und liefern klarere und detailliertere Bilder biologischer Strukturen .

Antimikrobielle Mittel

Die antimikrobiellen Eigenschaften von PAMAM-Dendrimeren, insbesondere von höheren Generationen, machen sie gegen ein breites Spektrum von Bakterien wirksam. Sie können mikrobielle Membranen stören oder den mikrobiellen Stoffwechsel stören, was eine potenzielle Lösung für Probleme mit Antibiotikaresistenz bietet .

Nanotechnologie und Materialwissenschaft

In der Nanotechnologie werden PAMAM-Dendrimere verwendet, um Nanocomposite und nanostrukturierte Materialien herzustellen. Ihre klar definierte Struktur und ihre funktionalen Oberflächengruppen ermöglichen präzise Modifikationen, die zu Materialien mit neuartigen Eigenschaften führen, die für verschiedene High-Tech-Anwendungen geeignet sind .

Katalyse

PAMAM-Dendrimere dienen als nanoskalige Katalysatoren in chemischen Reaktionen. Ihre mehreren Endgruppen können mit katalytischen Mitteln funktionalisiert werden, wodurch ein hohes Oberflächenverhältnis von Fläche zu Volumen erzielt wird, das die Reaktionsgeschwindigkeit und Selektivität erhöht. Diese Anwendung ist wertvoll in industriellen Prozessen und bei der Sanierung der Umwelt .

Wirkmechanismus

Target of Action

Poly(amidoamine) dendrimers, also known as PAMAM dendrimers, are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface . These terminal groups can form stable complexes with various targets such as drugs, plasmid DNA, oligonucleotides, and antibodies . The primary targets of PAMAM dendrimers are often the cells that overexpress certain receptors, such as the HER-2 receptor in the case of certain types of cancer .

Mode of Action

The interaction of PAMAM dendrimers with their targets is facilitated by their unique structure. The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs . The cationic charges on the dendrimer surface may disturb the cell membrane . Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are used to neutralize the peripheral amine groups and improve dendrimer biocompatibility . Anticancer agents can be either encapsulated in or conjugated to the dendrimer and be delivered to the tumor via the enhanced permeability and retention effect of the nanoparticle and/or with the help of a targeting moiety such as an antibody, peptides, vitamins, and hormones .

Biochemical Pathways

The biochemical pathways affected by PAMAM dendrimers are largely dependent on the specific cargo they carry. For instance, when carrying nucleic acids, PAMAM dendrimers protect them from enzymatic degradation and facilitate endocytosis and endosomal escape . This can lead to changes in gene expression in the target cells . In another example, PAMAM dendrimers carrying anticancer drugs can induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of PAMAM dendrimers, including their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their size, surface charge, and the nature of any surface modifications . These factors can impact the bioavailability of the dendrimer and its cargo. For instance, surface modifications can enhance the solubility of the dendrimer, improving its absorption and distribution .

Result of Action

The molecular and cellular effects of PAMAM dendrimers’ action depend on their specific targets and the nature of their cargo. For example, when carrying anticancer drugs, PAMAM dendrimers can induce cell death in cancer cells . When carrying nucleic acids, they can alter gene expression in the target cells .

Action Environment

The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM and poly(propylene imine) dendrimers, causing them to become more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups . This can impact the dendrimers’ interaction with their targets and their ability to release their cargo .

Biochemische Analyse

Biochemical Properties

Pamam dendrimergeneration plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. These interactions are primarily driven by the dendrimer’s surface functional groups, which can be tailored to enhance specific biochemical properties. For instance, Pamam dendrimergeneration has been shown to interact with enzymes such as proteases and nucleases, leading to enzyme inhibition or activation depending on the dendrimer’s surface chemistry . Additionally, Pamam dendrimergeneration can form stable complexes with proteins, enhancing their stability and bioavailability . These interactions are often mediated through electrostatic forces, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

Pamam dendrimergeneration exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Pamam dendrimergeneration can enhance the delivery of therapeutic genes into cells, leading to increased gene expression and subsequent therapeutic effects . Additionally, Pamam dendrimergeneration has been shown to affect cellular metabolism by altering the uptake and utilization of nutrients . These effects are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater cellular uptake and bioactivity.

Molecular Mechanism

The molecular mechanism of Pamam dendrimergeneration involves several key processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pamam dendrimergeneration can bind to cell surface receptors and facilitate endocytosis, allowing for the efficient delivery of encapsulated drugs or genes into cells . Once inside the cell, Pamam dendrimergeneration can interact with intracellular targets, such as enzymes and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression . These interactions are often mediated through the dendrimer’s surface functional groups, which can be modified to enhance specific molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pamam dendrimergeneration can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that Pamam dendrimergeneration is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of Pamam dendrimergeneration on cellular function can vary depending on the specific application and experimental conditions. For instance, prolonged exposure to high concentrations of Pamam dendrimergeneration can lead to cytotoxicity and reduced cell viability . These temporal effects highlight the importance of optimizing the concentration and exposure time of Pamam dendrimergeneration in laboratory experiments.

Dosage Effects in Animal Models

The effects of Pamam dendrimergeneration can vary with different dosages in animal models. Studies have shown that low to moderate doses of Pamam dendrimergeneration are generally well-tolerated and can enhance the delivery of therapeutic agents to target tissues . High doses of Pamam dendrimergeneration can lead to toxic or adverse effects, including inflammation, tissue damage, and organ toxicity . These dosage effects are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater toxicity at high doses. It is essential to carefully evaluate the dosage and administration route of Pamam dendrimergeneration in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

Pamam dendrimergeneration is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. For example, Pamam dendrimergeneration can enhance the activity of metabolic enzymes, leading to increased production of specific metabolites . Additionally, Pamam dendrimergeneration can interact with cofactors such as ATP and NADH, influencing cellular energy metabolism . These interactions are often mediated through the dendrimer’s surface functional groups, which can be modified to enhance specific metabolic pathways.

Transport and Distribution

Pamam dendrimergeneration is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that Pamam dendrimergeneration can be efficiently taken up by cells through endocytosis, facilitated by interactions with cell surface receptors . Once inside the cell, Pamam dendrimergeneration can be distributed to various subcellular compartments, including the cytoplasm, nucleus, and lysosomes . These transport and distribution processes are often generation-dependent, with higher generations of Pamam dendrimergeneration exhibiting greater cellular uptake and intracellular distribution.

Subcellular Localization

The subcellular localization of Pamam dendrimergeneration plays a critical role in its activity and function. Studies have shown that Pamam dendrimergeneration can be targeted to specific subcellular compartments through the use of targeting signals and post-translational modifications . For example, Pamam dendrimergeneration can be modified with nuclear localization signals to enhance its delivery to the nucleus, where it can interact with nuclear proteins and nucleic acids . Additionally, Pamam dendrimergeneration can be targeted to other organelles, such as mitochondria and lysosomes, to modulate specific cellular processes. These subcellular localization strategies highlight the versatility of Pamam dendrimergeneration in various biochemical applications.

Eigenschaften

IUPAC Name |

hexadecasodium;3-[2-[3-[2-[3-[2-[bis[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl-[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-(2-carboxylatoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N26O44.16Na/c137-83(115-33-73-127(53-13-95(149)150)54-14-96(151)152)1-41-123(42-2-84(138)116-34-74-128(55-15-97(153)154)56-16-98(155)156)69-29-111-91(145)9-49-135(50-10-92(146)112-30-70-124(43-3-85(139)117-35-75-129(57-17-99(157)158)58-18-100(159)160)44-4-86(140)118-36-76-130(59-19-101(161)162)60-20-102(163)164)81-82-136(51-11-93(147)113-31-71-125(45-5-87(141)119-37-77-131(61-21-103(165)166)62-22-104(167)168)46-6-88(142)120-38-78-132(63-23-105(169)170)64-24-106(171)172)52-12-94(148)114-32-72-126(47-7-89(143)121-39-79-133(65-25-107(173)174)66-26-108(175)176)48-8-90(144)122-40-80-134(67-27-109(177)178)68-28-110(179)180;;;;;;;;;;;;;;;;/h1-82H2,(H,111,145)(H,112,146)(H,113,147)(H,114,148)(H,115,137)(H,116,138)(H,117,139)(H,118,140)(H,119,141)(H,120,142)(H,121,143)(H,122,144)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180);;;;;;;;;;;;;;;;/q;16*+1/p-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDVRAVJOOYSGF-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H176N26Na16O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746600 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202009-64-1 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[UL-13C5]Xylose](/img/structure/B1512792.png)

![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)

![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

![2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512819.png)